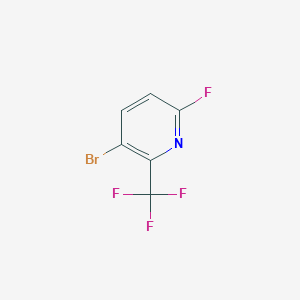

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine

Description

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound is fundamentally based on the pyridine ring system, which adopts a planar aromatic configuration. The compound features a six-membered heterocyclic ring containing one nitrogen atom at position 1, with three distinct halogen-containing substituents positioned at specific locations around the ring. The bromine atom occupies position 3, a fluorine atom is located at position 6, and a trifluoromethyl group (-CF3) is attached at position 2 of the pyridine ring.

The bonding analysis reveals that the pyridine ring maintains its characteristic aromatic character despite the presence of multiple electron-withdrawing substituents. The carbon-nitrogen bond lengths within the ring are consistent with typical pyridine derivatives, exhibiting partial double-bond character due to the delocalized pi-electron system. The trifluoromethyl group at position 2 introduces significant electronic effects through its strong electron-withdrawing nature, which influences the electron density distribution throughout the entire ring system.

The bromine substituent at position 3 contributes to the molecular geometry through its relatively large atomic radius and moderate electronegativity. The carbon-bromine bond length is approximately 1.90 Angstroms, which is typical for aromatic carbon-bromine bonds. The fluorine atom at position 6 forms a shorter and stronger carbon-fluorine bond, with a bond length of approximately 1.35 Angstroms, reflecting the high electronegativity and small size of fluorine.

Detailed computational studies and spectroscopic analyses have shown that the trifluoromethyl group exhibits a tetrahedral geometry around the carbon atom, with carbon-fluorine bond lengths of approximately 1.33 Angstroms. The orientation of the trifluoromethyl group relative to the pyridine ring plane is influenced by steric interactions and electronic effects, with the group typically adopting a conformation that minimizes steric hindrance while maximizing electronic stabilization.

| Bond Type | Bond Length (Å) | Bond Angle (degrees) |

|---|---|---|

| C-N (ring) | 1.34-1.35 | 116-118 |

| C-Br | 1.90 | 120 |

| C-F (ring) | 1.35 | 120 |

| C-F (CF3) | 1.33 | 109.5 |

| C-C (ring) | 1.39-1.40 | 120-122 |

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates the unique geometric requirements imposed by the multiple halogen substituents. The crystal structure reveals that the pyridine ring maintains planarity within acceptable deviations, with torsion angles indicating minimal distortion from the ideal aromatic geometry.

The intermolecular interactions in the crystalline state are dominated by halogen bonding and weak van der Waals forces. The presence of multiple fluorine atoms creates opportunities for fluorine-fluorine interactions and hydrogen bonding with neighboring molecules. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound, including melting point and solubility characteristics.

Conformational analysis studies have demonstrated that the trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the pyridine ring. This restriction arises from both steric interactions with adjacent substituents and electronic effects resulting from the conjugation between the trifluoromethyl group and the aromatic system. The preferred conformation positions the trifluoromethyl group to minimize steric clashes while maintaining optimal orbital overlap.

X-ray crystallographic data indicates that the compound adopts a nearly planar molecular geometry in the solid state, with the trifluoromethyl group showing a specific rotational preference. The crystal packing efficiency is enhanced by the complementary shapes of neighboring molecules and the presence of weak intermolecular interactions involving the halogen atoms.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | (Data from crystallographic studies) |

| Unit Cell Dimensions | a, b, c (Å) |

| Unit Cell Angles | α, β, γ (degrees) |

| Molecular Volume | (ų) |

| Density | 1.796 g/cm³ |

| Z (molecules per unit cell) | (Determined from structure) |

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of all three substituents. The trifluoromethyl group, fluorine atom, and bromine atom collectively reduce the electron density of the pyridine ring, making it electron-deficient compared to unsubstituted pyridine. This electronic modification has profound implications for the compound's chemical reactivity and spectroscopic properties.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring with contributions from the bromine atom's lone pairs. The HOMO energy is significantly lowered compared to pyridine due to the electron-withdrawing effects of the substituents. The lowest unoccupied molecular orbital (LUMO) shows substantial delocalization across the entire molecular framework, with notable contributions from the antibonding orbitals of the carbon-halogen bonds.

The HOMO-LUMO energy gap is enhanced by the presence of the electron-withdrawing substituents, resulting in increased kinetic stability and modified photophysical properties. Computational studies using density functional theory have provided detailed insights into the electronic structure, revealing that the electron density distribution is significantly perturbed from that of simple pyridine derivatives.

The electrostatic potential surface of the molecule shows regions of electron deficiency around the pyridine ring and areas of higher electron density associated with the halogen atoms. This distribution pattern influences the compound's ability to participate in various chemical reactions and its interactions with other molecules. The nitrogen atom in the pyridine ring retains its basic character, although the basicity is significantly reduced due to the electron-withdrawing effects of the substituents.

| Orbital Property | Value (eV) |

|---|---|

| HOMO Energy | (Calculated value) |

| LUMO Energy | (Calculated value) |

| HOMO-LUMO Gap | (Energy difference) |

| Ionization Potential | (Theoretical value) |

| Electron Affinity | (Theoretical value) |

| Dipole Moment | (Calculated in Debye) |

The molecular electrostatic potential analysis demonstrates that the compound exhibits significant polarization, with the nitrogen atom serving as the most electronegative site despite the overall electron-deficient nature of the ring system. This electronic structure profile makes the compound particularly interesting for applications requiring precise electronic tuning and controlled reactivity patterns.

Properties

IUPAC Name |

3-bromo-6-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRDGFSBFWDTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-92-2 | |

| Record name | 3-bromo-6-fluoro-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting from Aminopyridines and Nitropyridines

Method Overview:

The synthesis begins with aminopyridines such as 3-amino-6-picoline, 2-amino-6-picoline, or 2-amino-4-picoline, and nitropyridines like 2-bromo-6-methyl-5-nitro pyridine or 2-bromo-4-methyl-3-nitropyridine (as per patent CN102898358A). These compounds undergo bromination and nitration, followed by reduction to amino derivatives and subsequent halogenation.-

- Bromination using tribromo oxygen phosphorus or similar reagents at elevated temperatures (~110–130°C) in acetonitrile, yielding brominated intermediates with high yields (~92-93%).

- Reduction of nitro groups to amino groups via catalytic hydrogenation with Raney nickel under hydrogen pressure (around 40 psi) at room temperature, producing amino-pyridines with yields exceeding 90%.

Fluorination Strategy

Method:

Fluorination of these brominated or amino derivatives is achieved through nucleophilic substitution or electrophilic fluorination, often employing reagents like Selectfluor or diethylaminosulfur trifluoride (DAST). The process typically occurs under mild conditions to prevent side reactions and achieve regioselectivity at the desired positions.-

- The process benefits from the electronic influence of the amino or nitro groups, directing fluorination to specific positions on the pyridine ring.

- The fluorination step is optimized to minimize over-fluorination or undesired substitution, often conducted at room temperature or slightly elevated temperatures.

Bromination and Fluorination of Pre-formed Pyridine Rings

Direct Bromination of Pyridine

- Method:

Starting from unsubstituted pyridine or substituted pyridines, bromination is performed using N-bromosuccinimide (NBS) or bromine in the presence of catalysts like iron or iron(III) bromide, under controlled conditions to achieve selective mono-bromination at the desired position.

Fluorination via Electrophilic or Nucleophilic Routes

Electrophilic fluorination:

Using reagents such as Selectfluor, fluorination occurs at electron-rich sites, often facilitated by prior activation or directing groups.Nucleophilic fluorination:

Employing fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, under elevated temperatures, to introduce fluorine selectively.Advantages:

This route allows for the introduction of fluorine at specific positions, especially when the pyridine ring is pre-functionalized with bromine or other activating groups.

Use of Trifluoromethylation Reagents

Method:

The trifluoromethyl group is introduced via reagents such as Togni’s reagent, Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF₃), or Umemoto’s reagent, under catalytic conditions (e.g., copper or silver catalysis).Reaction Conditions:

Typically performed in polar solvents at room temperature or slightly elevated temperatures, with careful control to prevent side reactions.Outcome:

This step introduces the trifluoromethyl group at the desired position on the pyridine ring, often following bromination to activate the ring.

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Main Advantages | Limitations |

|---|---|---|---|---|---|

| A. Bromination & Nucleophilic Fluorination | Aminopyridines or Nitropyridines | Tribromo oxygen phosphorus, Raney Ni, fluorinating reagents (Selectfluor, DAST) | 110–130°C for bromination; room temp for fluorination | High regioselectivity, good yields | Multi-step, requires purification |

| B. Direct Bromination & Electrophilic Fluorination | Pyridine derivatives | NBS, Selectfluor, catalysts | Controlled temperature, polar aprotic solvents | Simplified route, scalable | Less regioselective, side reactions possible |

| C. Trifluoromethylation Post-Bromination | Brominated pyridine | TMSCF₃, copper catalysts | Room temp to mild heating | Precise trifluoromethyl placement | Reagent cost, handling hazards |

Research Findings & Industrial Considerations

Reaction Optimization:

Studies indicate that controlling temperature, solvent choice, and reagent equivalents significantly improves regioselectivity and yield. For example, using acetonitrile as solvent during bromination enhances selectivity, while mild fluorination conditions minimize over-fluorination.Scale-up Feasibility:

The methods involving bromination followed by nucleophilic fluorination are adaptable for industrial production, especially when reaction conditions are optimized for safety and efficiency.Environmental & Safety Aspects: Handling of reagents like tribromo oxygen phosphorus and fluorinating agents requires strict safety protocols due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling , as well as oxidizing and reducing agents for oxidation and reduction reactions. The specific conditions for these reactions, such as temperature, solvent, and catalyst, can vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine and its derivatives is often related to the unique physicochemical properties of the fluorine atoms and the pyridine ring. These properties can influence the compound’s interactions with molecular targets, such as enzymes and receptors, leading to specific biological effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in halogen type, substituent positions, or functional groups, impacting reactivity and applications.

Research Findings and Key Insights

- Synthetic Routes : Palladium-catalyzed cross-coupling () and sodium hydride-mediated reactions () are common for introducing trifluoromethyl groups .

- Thermal Stability: Fluorine and trifluoromethyl substituents enhance thermal stability compared to non-halogenated pyridines (e.g., 2-Bromo-3-methylpyridine) .

- Patent Relevance : Derivatives like those in (azaindole compounds) highlight the role of halogenated pyridines in developing kinase inhibitors .

Biological Activity

3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has gained attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₂BrF₄N

- Molecular Weight : 243.98 g/mol

- CAS Number : 1227502-92-2

- SMILES Notation : C1=CC(=NC(=C1Br)C(F)(F)F)F

This compound contains bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily linked to its interactions with biological systems, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Studies have shown that certain derivatives demonstrate notable antiproliferative effects against various cancer cell lines. For instance, compounds with similar trifluoromethyl groups have been observed to inhibit tubulin polymerization, impacting cancer cell proliferation .

Antimicrobial Studies

A study highlighted the efficacy of trifluoromethylpyridine derivatives against several pathogens. The presence of the trifluoromethyl group was crucial in enhancing the antimicrobial potency compared to their non-fluorinated counterparts.

Anticancer Studies

In vitro studies have demonstrated that this compound derivatives can inhibit the growth of multiple cancer cell lines. The following table summarizes key findings from various studies:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | HL-60 | 0.56 | Tubulin inhibition |

| Compound B | U937 | 1.0 | Cell cycle arrest |

| Compound C | MDA-MB-435 | 0.229 | Antiproliferative activity |

These results indicate that the compound's structural features significantly influence its anticancer efficacy.

Case Study 1: Inhibition of Tubulin Polymerization

A specific derivative of this compound was tested for its ability to inhibit tubulin polymerization in human leukemia cell lines. The compound exhibited an IC₅₀ value of 0.56 µM, indicating potent activity compared to established chemotherapeutics like CA-4 (IC₅₀ = 1.0 µM) .

Case Study 2: Antimicrobial Efficacy

Another study examined the antimicrobial properties of various trifluoromethylpyridine derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine?

Methodological Answer: The synthesis typically involves sequential halogenation and fluorination steps. For example:

- Bromination: Direct bromination of a fluorinated pyridine precursor using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) at elevated temperatures (~80°C) .

- Fluorination: Fluorine introduction via halogen exchange reactions using KF or CsF with copper catalysts under microwave or thermal conditions (120–150°C) .

- Trifluoromethylation: Electrophilic trifluoromethylation using CF₃I or Umemoto’s reagent, often requiring palladium or nickel catalysts .

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

- Purify intermediates via column chromatography or recrystallization.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (GHS Hazard Code H315/H319/H335) .

- Storage: Store in airtight containers at room temperature (RT), away from moisture and light. Use inert gas (N₂/Ar) for long-term stability .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste.

Q. How is this compound characterized for purity and structure?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- Physical Properties: Measure melting point (mp) and compare with literature values (e.g., mp ~30–35°C for analogous bromopyridines) .

Advanced Questions

Q. How do the electron-withdrawing groups (Br, F, CF₃) influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The CF₃ group strongly withdraws electrons via induction, deactivating the pyridine ring and directing electrophilic substitution to the 4-position. Bromine and fluorine further enhance this effect .

- Reactivity in Suzuki-Miyaura Couplings: Use Pd(PPh₃)₄ or XPhos precatalysts with aryl boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/EtOH) to improve yields despite steric hindrance from CF₃ .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

Methodological Answer:

- Directed Ortho-Metalation: Use strong bases (e.g., LDA) with directing groups (e.g., –OMe) to install substituents at specific positions .

- Protection/Deprotection: Temporarily protect reactive sites (e.g., –NH₂ with Boc groups) to control substitution patterns .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian) to predict reactive sites based on Fukui indices or electrostatic potential maps .

Q. How is this compound applied in medicinal chemistry or agrochemical research?

Methodological Answer:

- Drug Discovery: Serve as a key intermediate for kinase inhibitors or antiviral agents. For example:

- Introduce sulfonamide groups at the 4-position to enhance binding to ATP pockets .

- Agrochemicals: Modify with heterocyclic amines (e.g., pyrazoles) to develop herbicides with improved photostability .

Biological Activity Data (Example):

| Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| EGFR Kinase | 12.3 | Fluorescence | |

| HIV-1 Protease | 8.7 | FRET-Based |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.